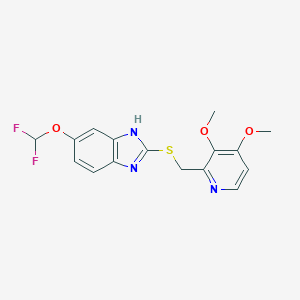

Pantoprazole sulfide

Description

Propriétés

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKILEIRWOYBGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145418 | |

| Record name | Pantoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102625-64-9 | |

| Record name | Pantoprazole sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantoprazole sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOPRAZOLE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of pantoprazole sulfide

An In-depth Technical Guide to Pantoprazole (B1678409) Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of pantoprazole sulfide, a key intermediate and metabolite in the synthesis and metabolism of the proton pump inhibitor, pantoprazole. It details the compound's chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Identity

This compound, also known as pantoprazole thioether, is the direct precursor to pantoprazole. It is formed through the condensation of a substituted benzimidazole-2-thiol with a substituted pyridine-2-yl-methanol derivative. The formal IUPAC name for this compound is 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1][2][3]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the Graphviz DOT language.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for drug development, formulation, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 102625-64-9 | [1][2] |

| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | |

| Molecular Weight | 367.37 g/mol | |

| Appearance | White to pale yellow or light orange crystalline powder | |

| Melting Point | 109 - 120 °C | |

| Solubility | Soluble in Dichloromethane, Chloroform, Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. | |

| Purity (Typical) | >95-98% (by HPLC) | |

| SMILES | COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| IUPAC Name | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole |

Experimental Protocols

The following sections detail common experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound

This compound is synthesized via a nucleophilic substitution reaction. The protocol described is a representative procedure based on established literature.

Objective: To synthesize 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (this compound).

Materials:

-

5-(difluoromethoxy)-2-mercaptobenzimidazole

-

2-chloromethyl-3,4-dimethoxypyridine hydrochloride

-

Sodium Hydroxide (B78521) (NaOH)

-

Deionized Water

-

Reaction vessel (e.g., 3 L four-necked round-bottom flask)

-

Stirrer

-

Temperature control system

Procedure:

-

Charge the reaction vessel with 5-difluoromethoxy-2-mercaptobenzimidazole (e.g., 100 g) and deionized water (e.g., 1000 mL).

-

Add sodium hydroxide (e.g., 37 g) to the mixture and stir at ambient temperature (25–30 °C) until all solids have dissolved. This forms the sodium salt of the mercaptobenzimidazole derivative in situ.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (e.g., 103 g) in deionized water (e.g., 200 mL).

-

Slowly add the pyridine (B92270) solution to the reaction flask over a period of 2-3 hours, ensuring the temperature is maintained at 25-30 °C.

-

Continue stirring the reaction mixture for 5-6 hours after the addition is complete.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Upon completion, cool the mixture to 15-20 °C to precipitate the product.

-

Filter the resulting solid (this compound) and wash the filter cake thoroughly with deionized water to remove inorganic salts.

-

The wet cake can be dried under vacuum or used directly in the subsequent oxidation step to synthesize pantoprazole.

Caption: Workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound and for monitoring its formation during synthesis.

Objective: To develop a stability-indicating HPLC method for the determination of this compound.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Hypersil ODS, C18, 5 µm (or equivalent).

-

Mobile Phase:

-

A: 0.01 M Phosphate Buffer (pH adjusted to 7.0).

-

B: Acetonitrile.

-

-

Gradient Program: A suitable gradient to resolve pantoprazole, this compound (a process-related impurity), and other related substances.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

Column Temperature: Ambient (~25 °C).

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the diluent to achieve a similar concentration to the standard solution.

-

Chromatography: Equilibrate the column with the mobile phase. Inject the standard and sample solutions into the chromatograph.

-

Analysis: Identify the this compound peak by comparing its retention time with that of the reference standard. The sulfide impurity typically has a higher retention time (e.g., RRT of ~1.6) compared to pantoprazole under these conditions. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks.

This technical guide provides foundational information for professionals working with this compound. For regulatory submissions or cGMP manufacturing, all protocols and methods must be fully validated according to ICH guidelines.

References

In-Depth Technical Guide: Pantoprazole Sulfide (CAS 102625-64-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409) sulfide (B99878), with the Chemical Abstracts Service (CAS) number 102625-64-9, is a key chemical entity in the fields of pharmaceutical chemistry and drug metabolism. It is primarily recognized as a crucial intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] Furthermore, it is a significant metabolite of Pantoprazole, formed in the liver through enzymatic processes.[3][4] This technical guide provides a comprehensive overview of Pantoprazole sulfide, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role in the metabolic pathway of Pantoprazole.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102625-64-9 | [3] |

| IUPAC Name | 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | |

| Synonyms | Pantoprazole Thioether, 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | |

| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | |

| Molecular Weight | 367.37 g/mol | |

| Melting Point | 109-115 °C | |

| Appearance | White to almost white powder or crystal | |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, Methanol | |

| λmax | 295 nm | |

| LogP | 3.8688 | |

| Topological Polar Surface Area (TPSA) | 69.26 Ų |

Synthesis of this compound

This compound is synthesized as a key intermediate in the manufacturing process of Pantoprazole. The most common synthetic route involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

5-(difluoromethoxy)-2-mercaptobenzimidazole

-

2-chloromethyl-3,4-dimethoxypyridine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Acetonitrile (B52724) (ACN)

Procedure:

-

Preparation of the Benzimidazole Salt: In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole and sodium hydroxide in deionized water with stirring at room temperature until a clear solution is obtained.

-

Condensation Reaction: To the solution from step 1, slowly add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water over a period of 2-3 hours, while maintaining the temperature at 25-30 °C.

-

Reaction Monitoring and Isolation: Stir the reaction mixture for 5-6 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, cool the mixture to 15-20 °C to precipitate the product.

-

Filtration and Washing: Filter the solid product and wash the wet cake thoroughly with deionized water to remove any unreacted starting materials and inorganic salts. The resulting solid is this compound.

Role in Pantoprazole Metabolism

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This compound is one of the main metabolites formed through the reduction of the sulfoxide (B87167) group of Pantoprazole, a reaction catalyzed by CYP2C19 and CYP3A4. It is important to note that the metabolites of pantoprazole are considered to be pharmacologically inactive.

Caption: Metabolic pathway of Pantoprazole.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the identification and quantification of this compound, often in the context of purity testing of Pantoprazole or in metabolic studies.

Experimental Protocol: HPLC Analysis

The following is a general HPLC method for the analysis of Pantoprazole and its related impurities, including this compound.

Table 2: HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | Hypersil ODS, C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Gradient elution with a mixture of 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile. | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 290 nm | |

| Column Temperature | 30 °C | |

| Injection Volume | 20 µL |

Procedure:

-

Standard and Sample Preparation: Prepare standard solutions of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water). For the analysis of bulk drug or formulations, dissolve the sample in the same diluent to a known concentration.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.

-

Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standard solutions.

Biological Activity

While Pantoprazole is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), its metabolite, this compound, is generally considered to be pharmacologically inactive. One source, however, suggests it may have some inhibitory activity against certain bacterial species, though this is not its primary therapeutic application. The primary significance of this compound in a biological context is as a marker of Pantoprazole metabolism.

Conclusion

This compound (CAS 102625-64-9) is a compound of significant interest to the pharmaceutical industry. Its role as a pivotal intermediate in the synthesis of Pantoprazole and as a major metabolite makes its study essential for drug development, quality control, and pharmacokinetic analysis. This technical guide has provided a detailed overview of its chemical properties, synthesis, metabolic fate, and analytical characterization to support the work of researchers and scientists in this field.

References

Physicochemical Properties of Pantoprazole Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409) sulfide (B99878), a key intermediate in the synthesis of the proton pump inhibitor pantoprazole, is also one of its primary metabolites. A thorough understanding of its physicochemical properties is paramount for drug development, formulation, and analytical method development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pantoprazole sulfide, including its chemical identity, solubility, melting point, and spectral properties. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of its synthetic and metabolic pathways to offer a complete profile for researchers and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a thioether derivative.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | [1][2] |

| Synonyms | Pantoprazole Thioether, Pantoprazole EP Impurity B | [1] |

| CAS Number | 102625-64-9 | |

| Chemical Formula | C₁₆H₁₅F₂N₃O₃S | |

| Molecular Weight | 367.37 g/mol | |

| Appearance | Off-white to light brown or light orange to light red powder/crystal |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Melting Point | 109-120 °C | |

| Solubility | Soluble in Methanol; Slightly soluble in DMSO and Ethanol; Soluble in DMF (30 mg/mL); Soluble in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL | |

| pKa (Predicted) | 8.97 ± 0.10 | |

| UV λmax | ~295 nm |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

This compound is synthesized via the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride in the presence of a base.

Materials:

-

5-(difluoromethoxy)-2-mercaptobenzimidazole

-

2-chloromethyl-3,4-dimethoxypyridine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Isopropanol (optional, as a solvent)

Procedure:

-

Charge a reaction vessel with 5-difluoromethoxy-2-mercaptobenzimidazole and deionized water (or isopropanol).

-

Add sodium hydroxide to the mixture and stir until the solids dissolve.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.

-

Slowly add the pyridine (B92270) solution to the benzimidazole (B57391) solution over a period of 2-3 hours, maintaining the temperature at 25-30 °C.

-

Stir the reaction mixture for 5-6 hours.

-

Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to 15-20 °C to precipitate the product.

-

Filter the resulting solid, which is this compound.

-

Wash the collected solid with water to remove any remaining impurities.

-

Dry the product under vacuum.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

Dried this compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is finely powdered and completely dry.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., methanol, water, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated UV-Vis spectrophotometric or HPLC method.

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound, a benzimidazole derivative, can be experimentally determined using potentiometric titration.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution

-

Standardized sodium hydroxide (NaOH) solution

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with a standardized solution of HCl, recording the pH value after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of HCl added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

For the basic pKa, the process can be repeated by titrating with a standardized NaOH solution.

Spectroscopic Analysis

2.5.1. UV-Visible Spectroscopy A solution of this compound in a suitable solvent (e.g., methanol) is prepared and its absorbance is measured across the UV-Visible spectrum (typically 200-400 nm) using a spectrophotometer to determine the wavelength of maximum absorbance (λmax).

2.5.2. Infrared (IR) Spectroscopy The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically by the KBr pellet or Attenuated Total Reflectance (ATR) method. The resulting spectrum reveals the characteristic functional groups present in the molecule.

2.5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.

2.5.4. Mass Spectrometry (MS) The mass spectrum of this compound can be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). This analysis provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight and elemental composition.

Synthesis and Metabolic Pathways

Synthetic Pathway of Pantoprazole

This compound is a crucial intermediate in the synthesis of pantoprazole. The sulfide is oxidized to the corresponding sulfoxide, which is pantoprazole.

Metabolic Pathway of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This compound is one of the metabolites formed through the action of CYP3A4.

Biological Activity

While primarily known as a metabolite and synthetic intermediate, some studies suggest that this compound may possess intrinsic biological activity. It has been reported to have inhibitory activity against certain bacterial species, including Staphylococcus aureus and Clostridium perfringens. Additionally, it is mentioned as being used as an inhibitor to treat gastric acid pump disorders. However, its pharmacological effects are generally considered to be significantly less potent than the parent drug, pantoprazole. Further research is needed to fully elucidate the independent biological roles of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The presented data, including chemical identifiers, solubility, melting point, and spectral characteristics, are essential for scientists and researchers in the fields of drug discovery, development, and quality control. The detailed experimental protocols offer practical guidance for the characterization of this important compound. The visualization of its synthetic and metabolic pathways further enhances the understanding of its role in the lifecycle of pantoprazole. This comprehensive overview serves as a valuable tool for professionals working with pantoprazole and its related substances.

References

An In-depth Technical Guide to the Role and Mechanism of Action of Pantoprazole Sulfide as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a widely prescribed proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Administered as a prodrug, pantoprazole requires activation in an acidic environment to exert its therapeutic effect. The metabolic fate of pantoprazole in the body is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these is pantoprazole sulfide (B99878), a molecule that also serves as a key intermediate in the chemical synthesis of the parent drug.[3] This technical guide provides a comprehensive examination of pantoprazole sulfide's role as a metabolite, focusing on its mechanism of action—or lack thereof—in the context of gastric acid inhibition. It will detail its formation, subsequent metabolic pathways, and the experimental protocols used to elucidate its pharmacological activity.

The Metabolic Pathway of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] The main metabolic pathways involve demethylation and oxidation. The key enzymes responsible for the metabolism of pantoprazole are CYP2C19 and, to a lesser extent, CYP3A4. Genetic polymorphisms in CYP2C19 can lead to inter-individual variations in pantoprazole metabolism and clinical efficacy.

The formation of this compound is a result of the reduction of the sulfoxide (B87167) group of pantoprazole. While some sources depict the formation of this compound as a product of CYP3A4 metabolism, it is more prominently recognized as an intermediate in the synthesis of pantoprazole and as a related substance in the final drug product. The primary metabolic routes for pantoprazole are demethylation by CYP2C19, followed by sulfation, and oxidation by CYP3A4 to form pantoprazole sulfone.

There is no evidence to suggest that any of the metabolites of pantoprazole, including this compound, are pharmacologically active. Their formation is primarily a step towards inactivation and elimination from the body. Almost 80% of an oral or intravenous dose of pantoprazole is excreted as metabolites in the urine, with the remainder found in the feces.

References

An In-depth Technical Guide to the Synthesis Pathways of Pantoprazole Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for pantoprazole (B1678409) sulfide (B99878), a crucial intermediate in the manufacturing of the proton pump inhibitor, pantoprazole. The document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area.

Introduction to Pantoprazole Sulfide

This compound, chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is the direct precursor to pantoprazole.[1][2] The synthesis of pantoprazole involves the oxidation of this thioether intermediate to the corresponding sulfoxide, which is the active pharmaceutical ingredient.[1][2][3] Therefore, an efficient and well-controlled synthesis of this compound is fundamental to the overall manufacturing process of pantoprazole. It is also considered a metabolite of pantoprazole.

Core Synthesis Pathway

The most common and industrially applied method for synthesizing this compound is a condensation reaction. This pathway involves the reaction of two key starting materials: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (I) and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride (II).

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to facilitate the nucleophilic substitution, yielding the thioether intermediate, this compound (III). Various solvents can be used for this reaction, including water and isopropanol (B130326). The careful control of reaction conditions is crucial to ensure a high yield and purity of the final product.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on established literature.

Protocol 1: Synthesis in an Aqueous Medium

This protocol is adapted from procedures described for a one-pot synthesis of pantoprazole sodium sesquihydrate.

-

Materials:

-

5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g, 0.46 mol)

-

Sodium hydroxide (37 g, 0.925 mol)

-

Deionized water (1200 mL total)

-

2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g)

-

-

Procedure:

-

In a 3 L four-necked round-bottom flask equipped with a mechanical stirrer, add 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (37 g).

-

Stir the mixture at 25–30 °C until all solids have dissolved.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).

-

Slowly add the pyridine (B92270) solution to the flask over 2-3 hours, while maintaining the temperature at 25-30 °C.

-

Stir the reaction mixture for 5-6 hours.

-

Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to 15-20 °C.

-

Filter the resulting solid product (this compound).

-

Wash the collected solid with water. The wet cake can be carried forward to the next oxidation step.

-

Protocol 2: Synthesis in Isopropanol

This protocol provides an alternative solvent system for the condensation reaction.

-

Materials:

-

5-difluoromethoxy-2-mercapto-1H-benzimidazole (92.1 g)

-

2-chloromethyl-3,4-dimethoxypyridine (95.8 g)

-

Isopropanol (920 mL)

-

Sodium hydroxide (20.5 g)

-

Pure water (920 mL for dissolution of NaOH and 920 mL for precipitation)

-

-

Procedure:

-

To a reactor, add isopropanol (920 mL), 5-difluoromethoxy-2-mercapto-1H-benzimidazole (92.1 g), and 2-chloromethyl-3,4-dimethoxypyridine (95.8 g).

-

Prepare a sodium hydroxide solution by dissolving 20.5 g of NaOH in 920 mL of pure water.

-

Slowly add the sodium hydroxide solution dropwise to the mixture in the reactor.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, add 920 mL of pure water to the mixture and continue stirring for 1 hour to precipitate the product.

-

Collect the solid product by filtration and dry it under a vacuum.

-

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Isopropanol) |

| Reactant 1 | 5-(difluoromethoxy)-2-mercaptobenzimidazole | 5-difluoromethoxy-2-mercapto-1H-benzimidazole |

| Quantity of Reactant 1 | 100 g (0.46 mol) | 92.1 g |

| Reactant 2 | 2-chloromethyl-3,4-dimethoxypyridine HCl | 2-chloromethyl-3,4-dimethoxypyridine |

| Quantity of Reactant 2 | 103 g | 95.8 g |

| Base | Sodium Hydroxide | Sodium Hydroxide |

| Quantity of Base | 37 g (0.925 mol) | 20.5 g |

| Solvent(s) | Deionized Water | Isopropanol, Water |

| Reaction Temperature | 25-30 °C | Room Temperature |

| Reaction Time | 5-6 hours | 2 hours |

| Yield | Not specified for isolated sulfide | 137.4 g (87.8%) |

| Melting Point | Not specified | 94 °C |

Overall Synthesis and Mechanism of Action

The synthesis of this compound is the first of a two-step process to produce pantoprazole. The subsequent step is an oxidation reaction that converts the sulfide to a sulfoxide.

Pantoprazole itself is a prodrug that, once it reaches the acidic environment of the gastric parietal cells, undergoes an acid-catalyzed conversion into its active form, a cyclic sulfenamide. This active metabolite then irreversibly inhibits the H+/K+-ATPase (proton pump) by forming a covalent disulfide bond with cysteine residues on the enzyme.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Pantoprazole Sulfide

This technical guide provides a detailed analysis of the spectroscopic data for pantoprazole (B1678409) sulfide (B99878), a known metabolite and impurity of the proton pump inhibitor, pantoprazole. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to facilitate the structural elucidation and characterization of this compound.

Chemical Structure and Properties

Pantoprazole sulfide, chemically named 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfanyl]-1H-benzimidazole, is a thioether derivative of pantoprazole.[1] The structural details are fundamental for the interpretation of its spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While specific, publicly available high-resolution ¹H NMR data with assigned chemical shifts and coupling constants for this compound is limited, certificates of analysis for commercial standards often state that the ¹H NMR spectrum is "consistent with structure." Based on the known structure and data from related compounds, the expected proton signals are summarized below.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~8.10 | s | 1H | Aromatic H (Pyridinyl) |

| ~7.50 - 7.10 | m | 3H | Aromatic H (Benzimidazolyl) |

| ~6.90 | d | 1H | Aromatic H (Pyridinyl) |

| ~6.70 | t | 1H | -OCHF₂ |

| ~4.40 | s | 2H | -S-CH₂- |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.85 | s | 3H | -OCH₃ |

| ~12.5 (broad) | s | 1H | N-H (Benzimidazolyl) |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum of this compound has been reported in the literature, with the solvent being DMSO-d₆.[3]

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 150 | Aromatic C-O, C=N |

| ~150 - 140 | Aromatic C (Pyridinyl) |

| ~140 - 110 | Aromatic C (Benzimidazolyl and Pyridinyl) |

| ~115 (t) | -OCHF₂ |

| ~60 - 55 | -OCH₃ |

| ~30 | -S-CH₂- |

Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly using techniques like LC-MS/MS with electrospray ionization (ESI), is crucial for confirming the molecular weight and fragmentation pattern of this compound.

| m/z Ratio | Ion Type | Interpretation |

| 368.0880 | [M+H]⁺ | Protonated molecular ion |

| 366.0729 | [M-H]⁻ | Deprotonated molecular ion |

| 214.0022 | [Fragment]⁻ | Fragment ion observed in MS/MS of [M-H]⁻ |

| 193.9961 | [Fragment]⁻ | Fragment ion observed in MS/MS of [M-H]⁻ |

| 162.9976 | [Fragment]⁻ | Fragment ion observed in MS/MS of [M-H]⁻ |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides information about the functional groups present in the molecule. The data is typically acquired using KBr pellet or ATR techniques.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 - 3200 | Medium | N-H stretching (Benzimidazole) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃, -CH₂) |

| ~1620 - 1580 | Strong | C=N and C=C stretching (Aromatic rings) |

| ~1480 - 1440 | Strong | Aromatic C=C stretching |

| ~1280 - 1200 | Strong | C-O-C stretching (Aromatic ethers) |

| ~1100 - 1000 | Strong | C-F stretching (-OCHF₂) |

| ~750 - 700 | Strong | C-S stretching |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and further diluted to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Liquid Chromatography Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI positive and/or negative mode.

-

Scan Mode: Full scan for molecular ion confirmation and product ion scan (MS/MS) for fragmentation analysis.

-

Collision Gas: Argon or nitrogen.

-

Collision Energy: Optimized to achieve characteristic fragmentation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The acquired spectrum is baseline corrected and may be normalized. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the correlation between the molecular structure and the expected spectroscopic signals.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its spectroscopic signatures.

References

The Pivotal Intermediate: A Technical Guide to Pantoprazole Sulfide in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pantoprazole (B1678409) sulfide (B99878), a critical intermediate in the synthesis of the proton pump inhibitor (PPI), pantoprazole. The document details the synthetic pathways, reaction mechanisms, and analytical characterization of this key compound, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.

Introduction: The Role of Pantoprazole Sulfide

Pantoprazole, a substituted benzimidazole (B57391), is a widely used medication for the treatment of acid-related gastrointestinal disorders. Its synthesis is a multi-step process in which the formation of this compound is a crucial convergent step. The sulfide is the immediate precursor to the active pharmaceutical ingredient (API), pantoprazole, and the efficiency of its synthesis and the control of its purity are paramount to the overall success of the manufacturing process. The most common industrial synthesis involves a two-step process: the condensation of a substituted benzimidazole with a pyridine (B92270) derivative to form this compound, followed by a selective oxidation to yield pantoprazole.[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is primarily achieved through a condensation reaction between 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1][2] This is followed by a controlled oxidation of the resulting thioether to the corresponding sulfoxide (B87167), which is pantoprazole.

Step 1: Condensation Reaction

The initial step involves the formation of the thioether linkage. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent.[1]

Caption: Condensation reaction for the synthesis of this compound.

Step 2: Oxidation

The second and critical step is the selective oxidation of the sulfide to the sulfoxide (pantoprazole). Careful control of the reaction conditions is essential to prevent over-oxidation to the corresponding sulfone impurity.[1] Various oxidizing agents can be employed, with sodium hypochlorite (B82951) being a common choice due to its cost-effectiveness.

Caption: Oxidation of this compound to pantoprazole.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducibility and process optimization.

Synthesis of 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (this compound)

Protocol 1: Aqueous Medium

-

Materials:

-

5-difluoromethoxy-2-mercapto-1H-benzimidazole

-

2-chloromethyl-3,4-dimethoxypyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Deionized water

-

-

Procedure:

-

Charge a reaction vessel with 5-difluoromethoxy-2-mercapto-1H-benzimidazole and a 10-fold volume of deionized water.

-

Add 2 molar equivalents of sodium hydroxide and stir at 25-30 °C until all solids dissolve.

-

In a separate vessel, dissolve an equimolar amount of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water.

-

Slowly add the pyridine solution to the benzimidazole solution over 2-3 hours, maintaining the temperature at 25-30 °C.

-

Stir the reaction mixture for approximately 3 hours.

-

Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product precipitates as a solid.

-

Filter the solid, wash with deionized water, and the resulting wet cake can be used directly in the subsequent oxidation step without drying.

-

Protocol 2: Isopropanol Medium

-

Materials:

-

5-difluoromethoxy-2-mercapto-1H-benzimidazole (92.1 g)

-

2-chloromethyl-3,4-dimethoxypyridine (95.8 g)

-

Sodium hydroxide (20.5 g)

-

Isopropanol (920 mL)

-

Pure water (920 mL)

-

-

Procedure:

-

To a reactor, add isopropanol, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, and 2-chloromethyl-3,4-dimethoxypyridine.

-

Prepare a sodium hydroxide solution by dissolving NaOH in pure water.

-

Slowly add the sodium hydroxide solution dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 2 hours.

-

After the reaction is complete, add an equal volume of pure water and continue stirring for 1 hour.

-

Collect the resulting solid product by filtration and dry it under a vacuum.

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Aqueous Medium | Isopropanol Medium | Reference |

| Yield | 99.80% | 87.8% | |

| Purity (HPLC) | 99.91% | ≥98.0% | |

| Reaction Time | 3 hours | 2 hours | |

| Temperature | 25-30 °C | Room Temperature |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₅F₂N₃O₃S | |

| Molecular Weight | 367.37 g/mol | |

| Melting Point | 94 °C | |

| Appearance | Gray-white to light brown smooth crystals | |

| Solubility | Soluble in methanol | |

| ¹³C NMR (DMSO-d₆) | δ (ppm) 149.53, 149.31, 149.26, 132.19, 120.18, 116.80, 115.95, 113.42, 110.52, 103.46 | |

| Mass Spectrum (m/z) | 367.0802 (Exact Mass) |

Analytical Methods: Ensuring Purity

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the synthesis of this compound and quantifying its purity. A validated, stability-indicating HPLC method is essential for resolving this compound from its starting materials, pantoprazole, and potential impurities like the sulfone analog.

HPLC Method Workflow

Caption: General workflow for the HPLC analysis of this compound.

A typical reversed-phase HPLC method utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength of approximately 290 nm.

Conclusion

This compound is a cornerstone intermediate in the production of pantoprazole. A thorough understanding of its synthesis, including optimal reaction conditions and robust analytical methods for purity assessment, is critical for efficient and high-quality drug manufacturing. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers involved in the development and production of this important pharmaceutical agent. The emphasis on carrying the wet cake of this compound directly to the oxidation step represents a more efficient and environmentally friendly approach in industrial settings.

References

Solubility characteristics of pantoprazole sulfide in different solvents

An In-depth Technical Guide to the Solubility Characteristics of Pantoprazole (B1678409) Sulfide (B99878)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of pantoprazole sulfide, a key metabolite and synthetic intermediate of the proton pump inhibitor pantoprazole. The document compiles available quantitative and qualitative solubility data in various organic solvents and aqueous systems. It further outlines a detailed experimental protocol for determining the equilibrium solubility of this compound and presents a visual workflow to guide researchers in these evaluations. This guide is intended to be a valuable resource for professionals in drug development and pharmaceutical sciences, aiding in formulation design, process chemistry, and analytical method development.

Introduction

This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is the immediate precursor in the synthesis of pantoprazole. It is also a primary metabolite formed by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.[1] Understanding the solubility of this compound is critical for optimizing its synthesis, purification, and for studying its metabolic fate. Solubility data is paramount for the development of stable formulations and for ensuring accurate and reproducible results in preclinical and clinical studies. This guide aims to consolidate the currently available solubility information for this compound and to provide standardized methodologies for its determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | [1][2] |

| Molecular Weight | 367.37 g/mol | [2] |

| Appearance | Light orange to light red crystalline powder | [3] |

| CAS Number | 102625-64-9 |

Solubility Data

The solubility of this compound has been reported in several organic solvents and a mixed aqueous buffer system. The available quantitative data is summarized in Table 1. Qualitative solubility in methanol (B129727) has also been noted.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide (DMF) | 30 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 30 | Not Specified |

| Ethanol | 25 | Not Specified |

| DMF:PBS (pH 7.2) (1:1) | 0.5 | Not Specified |

Note: The temperatures at which these solubilities were determined were not specified in the source literature. It is common for such data to be reported at ambient room temperature (approximately 20-25°C).

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound. This method is applicable for determining the solubility of this compound in various solvents.

4.1. Materials

-

This compound (of known purity)

-

Solvent of interest (e.g., purified water, pH buffers, organic solvents)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)

4.2. Methodology

-

Preparation of Solvent: Prepare the desired solvent or buffer system. For pH-dependent solubility, prepare a series of buffers at the target pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter appropriate for the solvent into a clean vial.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of equilibrium solubility.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Pantoprazole Sulfide

Introduction

Pantoprazole (B1678409) sulfide (B99878), chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a crucial intermediate in the industrial synthesis of pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] The synthesis of pantoprazole typically involves a two-step process: the formation of pantoprazole sulfide followed by its selective oxidation to pantoprazole.[1][4] This document provides a detailed protocol for the synthesis of this compound through the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride.

Reaction Scheme

The synthesis proceeds via a condensation reaction where a thioether linkage is formed between the two key starting materials in the presence of a base.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established laboratory procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-(difluoromethoxy)-2-mercaptobenzimidazole

-

2-chloromethyl-3,4-dimethoxypyridine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Dichloromethane (for potential extraction if needed)

Equipment:

-

3 L four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Filtration apparatus

Procedure:

-

Preparation of Benzimidazole (B57391) Solution:

-

Charge a 3 L four-necked round-bottom flask with 100 g of 5-difluoromethoxy-2-mercaptobenzimidazole, 1000 mL of deionized water, and 37 g of sodium hydroxide.

-

Stir the mixture at a constant temperature of 25–30 °C until all solids have dissolved.

-

-

Preparation of Pyridine (B92270) Solution:

-

In a separate vessel, dissolve 103 g of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in 200 mL of deionized water.

-

-

Condensation Reaction:

-

Slowly add the pyridine solution to the flask containing the benzimidazole solution over a period of 2–3 hours, while maintaining the reaction temperature at 25-30 °C.

-

After the addition is complete, continue to stir the reaction mixture for an additional 5-6 hours.

-

-

Reaction Monitoring:

-

Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

-

Isolation of this compound:

-

Once the reaction is complete, cool the mixture to 15-20 °C.

-

Filter the resulting solid precipitate using a filtration apparatus.

-

Wash the collected solid (wet cake) thoroughly with deionized water to remove any remaining impurities.

-

-

Drying (Optional):

-

While it is possible to proceed to the next oxidation step with the wet cake, if a dry product is required, it can be dried under vacuum at 50 °C to a constant weight.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 5-(difluoromethoxy)-2-mercaptobenzimidazole | 100 g (0.46 mol) | |

| 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | 103 g (0.46 mol) | |

| Sodium Hydroxide (for benzimidazole solution) | 37 g (0.925 mol) | |

| Solvents | ||

| Deionized water (for benzimidazole) | 1000 mL | |

| Deionized water (for pyridine) | 200 mL | |

| Reaction Conditions | ||

| Temperature | 25-30 °C | |

| Addition Time | 2-3 hours | |

| Reaction Time (post-addition) | 5-6 hours | |

| Work-up | ||

| Cooling Temperature | 15-20 °C | |

| Yield | ||

| Expected Yield | High (quantitative data for the isolated sulfide is often not reported as it is used in-situ) |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 3. Pantoprazole sulphide | 102625-64-9 | ID57911 | Biosynth [biosynth.com]

- 4. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asymmetric Synthesis of Chiral Pantoprazole Sulfide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques for the asymmetric synthesis of chiral pantoprazole (B1678409), focusing on the enantioselective oxidation of the prochiral pantoprazole sulfide (B99878) intermediate. This critical step determines the enantiomeric purity of the final active pharmaceutical ingredient (API), (S)-pantoprazole (Esomeprazole) or (R)-pantoprazole.

Introduction

Pantoprazole is a proton pump inhibitor that contains a stereogenic sulfur atom in its sulfoxide (B87167) moiety, existing as two enantiomers. The (S)-enantiomer, in particular, has demonstrated therapeutic advantages. The most direct and industrially relevant approach to obtaining enantiomerically pure pantoprazole is through the asymmetric oxidation of the pantoprazole sulfide precursor: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole. This document outlines the key catalytic systems employed for this transformation, including metal-catalyzed and biocatalytic methods.

General Synthetic Pathway

The overall synthesis of chiral pantoprazole is a two-step process. The first step is the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride to form the this compound. The second, and key, step is the asymmetric oxidation of this sulfide to the desired chiral sulfoxide.

Caption: General two-step synthesis of chiral pantoprazole.

Metal-Catalyzed Asymmetric Sulfoxidation

Transition metal complexes with chiral ligands are the most widely employed catalysts for the enantioselective oxidation of sulfides. Titanium and vanadium-based systems have shown particular efficacy for the synthesis of chiral pantoprazole and related proton pump inhibitors.

Titanium-Catalyzed Asymmetric Sulfoxidation (Kagan-Modena Protocol)

This method utilizes a chiral catalyst generated in situ from a titanium (IV) alkoxide, typically titanium (IV) isopropoxide (Ti(Oi-Pr)₄), and a chiral diethyl tartrate (DET) ligand. Cumene (B47948) hydroperoxide (CHP) is a commonly used oxidant that often provides higher enantioselectivity than tert-butyl hydroperoxide (TBHP)[1].

Quantitative Data Summary

| Catalyst System | Chiral Ligand | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Ti(Oi-Pr)₄/H₂O | (S,S)-N,N'-dibenzyl tartramide | CHP | Toluene | 20-25 | up to 92 | up to 96 | [2] |

| Ti(Oi-Pr)₄/H₂O | (R,R)-DET | TBHP | CH₂Cl₂ | -22 | 90 | 89 | [1] |

| Ti(Oi-Pr)₄/H₂O | (R,R)-DET | CHP | CH₂Cl₂ | -20 | 98 | 96 | [1] |

Experimental Protocol: Synthesis of (S)-Pantoprazole

This protocol is adapted from procedures for the asymmetric oxidation of analogous aryl methyl sulfides[1].

Materials:

-

This compound (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole)

-

Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

-

(+)-Diethyl L-tartrate ((+)-DET)

-

Cumene hydroperoxide (CHP), ~80% in cumene

-

Toluene, anhydrous

-

Deionized water

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Catalyst Preparation:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous toluene.

-

Add (+)-Diethyl L-tartrate (2.0 eq relative to Ti).

-

Cool the solution to -20 °C in a suitable cooling bath.

-

Add titanium (IV) isopropoxide (1.0 eq) dropwise to the stirred solution. The solution should turn yellow.

-

Stir for 5 minutes, then add deionized water (1.0 eq). A red-orange solution should form.

-

Stir the catalyst solution for an additional 30 minutes at -20 °C.

-

-

Asymmetric Oxidation:

-

Add this compound (1.0 eq relative to the catalyst complex) to the reaction mixture.

-

Slowly add cumene hydroperoxide (1.2 eq) dropwise over 10-15 minutes, ensuring the temperature is maintained at -20 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 3-6 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude (S)-pantoprazole can be purified by column chromatography on silica (B1680970) gel.

-

-

Analysis:

-

Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

-

Caption: Workflow for Titanium-Catalyzed Asymmetric Sulfoxidation.

Vanadium-Catalyzed Asymmetric Sulfoxidation

Vanadium complexes with chiral Schiff base ligands are highly effective for the asymmetric oxidation of sulfides, often using hydrogen peroxide as a green oxidant. A key advantage of some vanadium-catalyzed systems is the potential for simultaneous kinetic resolution of the initially formed sulfoxide, where the undesired enantiomer is more rapidly oxidized to the sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide.

Quantitative Data Summary

| Catalyst System | Chiral Ligand | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| VO(acac)₂ | Chiral Schiff Base | H₂O₂ | Chloroform (B151607) | 0 | Good | >99.5 |

Experimental Protocol: Vanadium-Catalyzed Asymmetric Oxidation

This protocol is based on general procedures for vanadium-catalyzed sulfoxidation with kinetic resolution.

Materials:

-

This compound

-

Vanadyl acetylacetonate (B107027) (VO(acac)₂)

-

Chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a substituted salicylaldehyde)

-

Hydrogen peroxide (30% aqueous solution)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Pre-formation:

-

In a round-bottom flask, dissolve the chiral Schiff base ligand (0.025 mmol) and VO(acac)₂ (0.025 mmol) in chloroform (5 mL).

-

Stir the solution at room temperature for 30 minutes to form the catalyst complex.

-

-

Oxidation and Kinetic Resolution:

-

Cool the catalyst solution to 0 °C in an ice bath.

-

Add the this compound (1.0 mmol) to the solution.

-

Add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise to the stirred mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC/HPLC, observing the formation of the sulfoxide and the subsequent formation of the sulfone from the undesired enantiomer.

-

-

Work-up and Purification:

-

Upon completion (when the desired enantiomeric excess is reached), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the chiral sulfoxide from the sulfone and any remaining sulfide.

-

-

Analysis:

-

Determine the enantiomeric excess by chiral HPLC.

-

Biocatalytic Asymmetric Sulfoxidation

Enzymes offer a highly selective and environmentally benign alternative to metal catalysts. Oxidases, such as cyclohexanone (B45756) monooxygenase (CHMO) and chloroperoxidases, have been successfully employed for the asymmetric oxidation of sulfides to chiral sulfoxides.

Quantitative Data Summary

| Biocatalyst | Oxidant | Yield (%) | ee (%) | Reference |

| Cyclohexanone monooxygenase (CHMO) | O₂/NADPH | Excellent | >99 | |

| Chloroperoxidase (CPO) | H₂O₂ | Good | up to 99 |

Experimental Protocol: General Biocatalytic Sulfoxidation

This is a generalized protocol; specific conditions will vary depending on the enzyme used.

Materials:

-

This compound

-

Selected enzyme (e.g., CHMO or CPO)

-

Buffer solution (e.g., sodium acetate (B1210297), pH 6.0)

-

Oxidant (H₂O₂ for CPO; O₂ and a cofactor regeneration system for CHMO)

-

Acetonitrile (B52724) (for substrate dissolution)

-

Ethyl acetate for extraction

Procedure:

-

Reaction Setup:

-

In a reaction vessel, prepare a solution of the appropriate buffer.

-

Add the enzyme to the desired final concentration (e.g., 1 µM).

-

Add a stock solution of this compound in a minimal amount of a water-miscible co-solvent like acetonitrile to reach the desired substrate concentration (e.g., 5 mM).

-

For CHMO, ensure a system for cofactor (NADPH) regeneration and an oxygen supply is in place.

-

-

Enzymatic Oxidation:

-

Initiate the reaction by adding the oxidant (e.g., H₂O₂ for CPO).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the reaction progress over time (e.g., 16 hours) by taking aliquots and analyzing via HPLC.

-

-

Work-up and Analysis:

-

Stop the reaction by adding a quenching agent or by extraction with an organic solvent like ethyl acetate.

-

Separate the organic layer, dry it, and concentrate it.

-

Analyze the product for yield and enantiomeric excess using chiral HPLC.

-

Caption: General workflow for biocatalytic asymmetric sulfoxidation.

Conclusion

The asymmetric synthesis of chiral pantoprazole is a well-established field with several robust methods available to researchers. The choice of method will depend on factors such as scale, desired enantiopurity, cost, and environmental considerations. Metal-catalyzed oxidations, particularly with titanium and vanadium systems, offer high yields and enantioselectivities and are amenable to large-scale production. Biocatalytic methods provide a green alternative with excellent selectivity, though they may require more specialized setup and optimization. The protocols and data presented herein serve as a comprehensive guide for the development and implementation of these important synthetic transformations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pantoprazole Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of pantoprazole (B1678409) sulfide (B99878), a known impurity and metabolite of pantoprazole. Pantoprazole, a proton pump inhibitor, is widely used to reduce gastric acid production.[1] The monitoring of its impurities, such as pantoprazole sulfide, is crucial for ensuring the quality, safety, and efficacy of the final drug product. This method is applicable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

Pantoprazole works by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1] During its synthesis and storage, or as a result of metabolic processes, several related substances can be formed, including this compound. Regulatory guidelines necessitate the accurate identification and quantification of such impurities. This document provides a detailed protocol for a stability-indicating HPLC method that effectively separates this compound from pantoprazole and other related impurities, such as pantoprazole sulfone.[2][3]

Experimental

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., Hypersil ODS, 125 x 4.0 mm, 5 µm) is commonly used.[4]

-

Chemicals and Reagents:

-

Pantoprazole and this compound reference standards

-

Acetonitrile (HPLC grade)

-

Dipotassium (B57713) hydrogen phosphate (B84403)

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | Hypersil ODS C18 (125 x 4.0 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A gradient program can be optimized for the separation. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the analytes. A common starting ratio is 80:20 (A:B) moving to 20:80 over a period of time. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 290 nm |

| Injection Volume | 10 µL (typical, can be optimized) |

Protocols

Preparation of Solutions

1. Mobile Phase Preparation (0.01 M Phosphate Buffer, pH 7.0):

-

Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to make a 0.01 M solution.

-

Adjust the pH to 7.0 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas before use.

2. Diluent Preparation:

-

A mixture of the mobile phase components, such as 80:20 (v/v) of Mobile Phase A and Mobile Phase B, can be used as the diluent.

3. Standard Stock Solution Preparation (e.g., 100 µg/mL of this compound):

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

4. Working Standard Solution Preparation:

-

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the desired calibration range (e.g., 0.1 - 2.0 µg/mL).

5. Sample Preparation (from Bulk Drug):

-

Accurately weigh a suitable amount of the pantoprazole bulk drug sample.

-

Dissolve and dilute it in the diluent to achieve a final concentration within the linear range of the method.

-